4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(3-Fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolopyrimidine scaffold substituted with a 3-fluorophenyl group at position 4 and a pentyl chain at position 4. This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including enzyme inhibition (e.g., neutrophil elastase, α-glucosidase) and metabolic regulation . Its structural uniqueness lies in the fluorine atom at the 3-position of the phenyl ring, which enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-3-4-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-5-7-12(18)9-11/h5-7,9,15H,2-4,8,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBESTVPGDRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, with the CAS number 929979-34-0 and molecular formula C17H20FN3O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a pyrrolo[3,4-d]pyrimidine core, known for its potential in various therapeutic applications including antitumor and anti-inflammatory effects.
The compound has a molecular weight of 317.36 g/mol. Its unique structure enhances its reactivity and interaction with biological targets. The presence of the fluorophenyl group is particularly notable as it can modify the compound's pharmacokinetic properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN3O2 |
| Molecular Weight | 317.36 g/mol |
| CAS Number | 929979-34-0 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The structural features facilitate binding to biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Preliminary studies suggest that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression.
Biological Activities
Research indicates that this compound exhibits:
- Antitumor Activity : Analogous compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives in cancer therapy. For instance:
- In vitro Studies : Compounds structurally similar to this compound have been tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the low micromolar range (0.3–24 µM) for dual EGFR/VGFR2 inhibition .
- Molecular Docking Studies : These studies have revealed insights into the binding modes of these compounds with target proteins, suggesting that structural modifications could enhance their inhibitory potency .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods that allow for the incorporation of various substituents under mild conditions. This flexibility enables researchers to create derivatives tailored for specific biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are best understood through comparison with analogs bearing variations in substituents or core scaffolds. Below is a detailed analysis supported by experimental
Table 1: Structural and Functional Comparison of Dihydropyrimidinone Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Target Selectivity: The 3-fluorophenyl group in the target compound likely enhances electrophilic interactions with enzyme active sites, similar to 4-cyanophenyl analogs in elastase inhibitors . However, replacing fluorine with a hydroxyl group (e.g., 4-hydroxyphenyl in Compound A) shifts activity toward α-glucosidase inhibition, highlighting the role of polar groups in diabetes-related targets .
Structural-Activity Relationships (SAR): Phenyl Ring Substitution: Meta-substitution (3-fluorophenyl) vs. para-substitution (4-cyanophenyl) alters steric and electronic profiles, impacting enzyme binding pockets. For instance, 4-cyanophenyl derivatives show stronger hydrogen bonding with elastase . Alkyl Chain Length: The pentyl chain in the target compound may optimize hydrophobic interactions in enzyme pockets compared to shorter chains (e.g., butyl in ), though this requires validation via kinetic assays.
Further in vitro profiling is needed to confirm target engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : A stepwise approach is advised:
- Step 1 : Condensation of fluorophenyl-substituted precursors with pentylamine under reflux conditions (e.g., ethanol, 80°C, 12h).
- Step 2 : Cyclization using carbodiimide coupling agents to form the pyrrolopyrimidine core.
- Step 3 : Oxidation to introduce the dione moiety via catalytic hydrogen peroxide in acetic acid.
- Validation : Monitor intermediates via TLC and NMR (¹H/¹³C) for purity .
Q. How can the structural conformation of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry and stereochemistry, as demonstrated for analogous pyrrolopyrimidine derivatives .
- Computational modeling : Use DFT (Density Functional Theory) to optimize geometry and compare with experimental data.
- Spectroscopic techniques : NMR (¹H/¹³C, 19F) and IR to validate functional groups and hydrogen bonding patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or phosphodiesterases (common for pyrrolopyrimidines) using fluorescence-based substrates.
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between variables .
- Purification strategies : Use preparative HPLC with C18 columns or recrystallization in ethanol/water mixtures. Monitor purity via HPLC-MS (>95% purity threshold) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Statistical analysis : Perform ANOVA to assess inter-assay variability. Use Bland-Altman plots for method comparison.
- Replicate experiments : Ensure biological triplicates and include internal standards (e.g., staurosporine for kinase assays).
- Mechanistic follow-up : Conduct SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB). Focus on fluorophenyl and dione moieties as key pharmacophores.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Animal models : Administer via oral gavage (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 3, 6, 12, 24h.
- Analytical methods : Quantify using LC-MS/MS with a lower LOQ of 1 ng/mL. Calculate AUC, Cmax, and half-life .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog synthesis : Modify the pentyl chain (e.g., shorten to propyl or branch) and fluorophenyl substituents (e.g., para vs. meta substitution).
- Bioisosteric replacement : Replace the dione group with thione or imine moieties.
- Correlation analysis : Use multivariate regression (e.g., PLS) to link structural descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
